4-Pentynal, 3-methyl-5-phenyl-
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Overview
Description
4-Pentynal, 3-methyl-5-phenyl- is an organic compound characterized by the presence of an aldehyde group, a phenyl group, and an alkyne group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentynal, 3-methyl-5-phenyl- can be achieved through several methods. One common approach involves the use of nucleophilic aromatic substitution reactions. This method typically requires an aryl halide and a strong nucleophile under specific conditions to facilitate the substitution reaction . Another method involves the Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of 4-Pentynal, 3-methyl-5-phenyl- often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Pentynal, 3-methyl-5-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of alkynes.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-Pentynal, 3-methyl-5-phenyl- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pentynal, 3-methyl-5-phenyl- involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their function. The alkyne group can undergo addition reactions, further modifying the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
4-Pentynal, 3-methyl-5-phenyl-: Unique due to the presence of an alkyne group.
4-Pentynal, 3-methyl-: Lacks the phenyl group, resulting in different reactivity and applications.
4-Pentynal, 5-phenyl-:
Properties
CAS No. |
185309-06-2 |
---|---|
Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
3-methyl-5-phenylpent-4-ynal |
InChI |
InChI=1S/C12H12O/c1-11(9-10-13)7-8-12-5-3-2-4-6-12/h2-6,10-11H,9H2,1H3 |
InChI Key |
JFHBGRAUQPKSJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=O)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
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